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Get Quote

Comparative Overview of Alvespimycin and
Retaspimycin

The following table summarizes the key characteristics of these two Hsp90 inhibitors based on the gathered

data.

Feature Alvespimycin (17-DMAG) Retaspimycin (IPI-504)

Chemical
Structure

17-dimethylaminoethylamino-17-

demethoxygeldanamycin [1] [2]

Hydrochloride salt of the

hydroquinone of 17-AAG [3] [4]

Primary Advantage Improved water solubility and oral

bioavailability over first-gen inhibitors [5]
[2]

Better aqueous solubility; in vivo

equilibrium with its active form, 17-
AAG [3] [4]

Recommended
Phase II Dose

80 mg/m² (weekly, intravenous) [6] 300 mg/m² (weekly, intravenous) or
400 mg/m² (twice weekly for 2

weeks/1 week off) [3] [4]

| Clinical Activity | - CR in castration-refractory prostate cancer [6]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s003077?utm_src=pdf-body
https://www.smolecule.com/products/s003077?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC2760289/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/alvespimycin
https://pmc.ncbi.nlm.nih.gov/articles/PMC4330562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3646160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4652636/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/alvespimycin
https://pmc.ncbi.nlm.nih.gov/articles/PMC4330562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3646160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3060938/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4330562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3646160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3060938/
https://www.smolecule.com/products/s003077?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


PR in melanoma [6]

Stable disease in renal cancer & chondrosarcoma [6] | - PR in GIST and liposarcoma [3]
Stable disease in 70% of GIST patients [3]

Metabolic PR in 38% of GIST patients [3] | | Toxicity Profile | Unfavorable overall toxicity profile;
clinical development halted [1] [2] | Generally well-tolerated; dose-dependent toxicities observed [3] | |

Key Tolerability Issues | Gastrointestinal, liver function changes, ocular toxicity [6] | Fatigue,
headache, nausea; liver function test elevations [3] [4] |

Mechanism of Action and Experimental Evidence

Both Alvespimycin and Retaspimycin are ansamycin-based inhibitors that target the N-terminal ATP-binding

pocket of Hsp90. This binding disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of

numerous oncogenic "client proteins" [7] [8].

The diagram below illustrates this shared mechanism of action and its consequences on cancer cells.
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Supporting Experimental Data:

Client Protein Depletion & HSP70 Induction: A phase I study of Alvespimycin demonstrated a

mechanism-based pharmacodynamic signature. In peripheral blood mononuclear cells (PBMCs),

significant induction of HSP72 (an inducible isoform of Hsp70) was detected at doses ≥ 20 mg/m² and

sustained for 96 hours at doses ≥ 40 mg/m². Depletion of client proteins CDK4 and LCK was

confirmed at the 80 mg/m² dose level, and tumor biopsies from 3 out of 5 patients provided further

evidence of Hsp90 inhibition [6].

Methodology for PBMC Analysis:
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Blood Sampling: Blood samples (5 mL) were collected into heparinized tubes at specified time

points pre- and post-drug infusion [6].
PBMC Isolation: PBMCs were isolated from whole blood, typically using density gradient

centrifugation (e.g., Ficoll-Paque) [6].
Protein Analysis: Protein lysates were prepared from PBMCs. Validation of Hsp90 inhibition

was performed by measuring levels of client proteins (e.g., CDK4) and heat shock proteins
(e.g., Hsp70) via Western blotting [6].

Activity in GIST Models: A phase I study of Retaspimycin in gastrointestinal stromal tumors (GIST)

provided clinical proof-of-concept. Anti-tumor activity was assessed via RECIST 1.0 and optional

¹⁸FDG-PET imaging. Stable disease was observed in 70% (26/37) of GIST patients, with one

confirmed partial response. Metabolic partial responses on PET scan occurred in 38% (11/29) of GIST

patients, indicating strong biological activity [3].

Methodology for Tumor Response Assessment:

RECIST 1.0: Tumor dimensions were measured on CT scans. The sum of the longest
diameters of target lesions was calculated. A partial response (PR) was defined as at least a

30% decrease in the sum compared to baseline [3].
¹⁸FDG-PET Imaging: Patients underwent PET scanning at baseline and on-treatment. A

metabolic partial response was typically defined by a reduction in standardized uptake values
(SUV) exceeding a certain threshold (e.g., per EORTC criteria or PERCIST) [3].

Interpretation and Research Considerations

For drug development professionals, the compiled data suggests:

Potency is Context-Dependent: While a direct IC50 comparison is not available, both drugs
demonstrated significant clinical activity in specific, hard-to-treat cancers by degrading Hsp90 client

proteins. Retaspimycin showed notable activity in GIST, while Alvespimycin showed promise in
prostate cancer and melanoma [6] [3].

Toxicity was a Key Differentiator: Alvespimycin's clinical development was ultimately halted due to
an "unfavorable overall toxicity profile" [1] [2]. Retaspimycin was generally better tolerated, though its

development in some schedules was adjusted due to safety observations [4].
Focus on Biomarkers: The experimental protocols highlight the importance of robust

pharmacodynamic biomarkers (like client protein depletion in PBMCs) for confirming target
engagement in clinical trials, which is crucial for future development of Hsp90 inhibitors [6].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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